GLP-1R cAMP Potency: I-070 vs. I-128 and Semaglutide
I-070 demonstrates an EC50 of 0.0187 nM in a cAMP accumulation assay, as reported in patent WO2024063143 [1]. Its closest analog, I-128, exhibits an EC50 of 0.0122 nM [2], making I-128 approximately 1.53 times more potent in this assay. For context, the peptidic agonist semaglutide is reported with an EC50 of 0.0062 nM (6.2 pM) [3]. This positions I-070's potency between these two comparators, offering a distinct concentration-response window.
| Evidence Dimension | Functional potency (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 0.0187 nM |
| Comparator Or Baseline | I-128: EC50 = 0.0122 nM; Semaglutide: EC50 = 0.0062 nM |
| Quantified Difference | I-070 is 1.53-fold less potent than I-128; Semaglutide is 3.02-fold more potent than I-070 |
| Conditions | In vitro cAMP assay; cellular system not fully specified for I-070/I-128; semaglutide data from BHK cells expressing human GLP-1R |
Why This Matters
Researchers can select I-070 for experiments where a potency intermediate between I-128 and semaglutide is required, or where the specific chemotype's properties are of interest.
- [1] Kitamura, F. Y., et al. Fused ring compound having GLP-1 receptor agonist effect. WO2024063143A1, 2024. View Source
- [2] MedChemExpress. I-128: GLP Receptor Agonist. Product Datasheet. View Source
- [3] Lau, J., et al. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 2015, 58(18), 7370-7380. View Source
